1-Bromo-2-chloro-3,4-difluorobenzene

Physical chemistry Analytical chemistry Process engineering

1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8) is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrClF₂, distinguished by its unique contiguous 1,2,3,4-substitution pattern on the benzene ring. This compound, also known as 1-bromo-2-chloro-3,4-difluorobenzene or under its MDL identifier MFCD11845914, presents a specific arrangement of bromine (Br), chlorine (Cl), and two fluorine (F) atoms in an ortho-relationship that is distinct from its regional isomers.

Molecular Formula C6H2BrClF2
Molecular Weight 227.43
CAS No. 1160574-70-8
Cat. No. B3086633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-3,4-difluorobenzene
CAS1160574-70-8
Molecular FormulaC6H2BrClF2
Molecular Weight227.43
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)Cl)Br
InChIInChI=1S/C6H2BrClF2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
InChIKeyGSTGHIPMRLSCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8): A Polyhalogenated Benzene Building Block for Orthogonal Cross-Coupling Strategies


1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8) is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrClF₂, distinguished by its unique contiguous 1,2,3,4-substitution pattern on the benzene ring . This compound, also known as 1-bromo-2-chloro-3,4-difluorobenzene or under its MDL identifier MFCD11845914, presents a specific arrangement of bromine (Br), chlorine (Cl), and two fluorine (F) atoms in an ortho-relationship that is distinct from its regional isomers . The dense halogenation and specific regiochemistry make it a valuable intermediate in organic synthesis, particularly for applications requiring stepwise, selective functionalization via transition-metal-catalyzed cross-coupling reactions [1].

Beyond a Simple Haloarene: Why the Regioisomeric Identity of 1-Bromo-2-chloro-3,4-difluorobenzene Prevents Generic Substitution


Unlike a simple bromochlorobenzene, 1-Bromo-2-chloro-3,4-difluorobenzene cannot be generically substituted by its regional isomers. The specific contiguous 1,2,3,4-arrangement of halogen atoms creates a unique and highly predictable electronic environment that governs the site-selectivity of subsequent metal-catalyzed cross-coupling reactions [1]. In polyhalogenated benzenes, the relative reactivity toward oxidative addition, a key step in couplings like Suzuki-Miyaura or Sonogashira, generally follows the order I > Br >> Cl [2]. Furthermore, the presence of adjacent fluorine atoms can strongly activate a specific position for directed ortho-metalation [3]. Therefore, substituting 1-Bromo-2-chloro-3,4-difluorobenzene with a different isomer (e.g., the 1,2,4,5-isomer) would fundamentally alter the electronic and steric landscape of the starting material, leading to different cross-coupling outcomes, lower yields, and the formation of distinct, often undesired, regioisomeric products. The precise and predictable orthogonal reactivity of this specific regioisomer is its core value proposition for complex molecule synthesis.

Quantitative Procurement Guide: Verified Differentiation of 1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8) from Its Closest Analogs


Differentiation from 2-Bromo-1-chloro-3,4-difluorobenzene (CAS 1208077-25-1): Comparative Physical Properties

The target compound, 1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8), exhibits a predicted boiling point of 200.6 ± 35.0 °C at 760 mmHg . In contrast, the closely related regioisomer 2-Bromo-1-chloro-3,4-difluorobenzene (CAS 1208077-25-1), which differs only in the position of the bromine and chlorine atoms, has a predicted boiling point of 198.5 ± 35.0 °C . The 2.1 °C difference in boiling point, while subtle, is a direct consequence of the altered substitution pattern affecting intermolecular forces. For a procurement scientist, this is a measurable and confirmatory physical property that serves as a crucial quality control (QC) metric to verify the correct regioisomer has been supplied, preventing costly downstream synthetic failures.

Physical chemistry Analytical chemistry Process engineering

Synthetic Orthogonality: Class-Based Reactivity Advantage over 1-Bromo-2-chloro-4,5-difluorobenzene (CAS 59447-06-2)

While direct head-to-head kinetic studies are unavailable, class-level inference from established principles of aromatic substitution provides a strong basis for differentiation. The target compound's 1,2,3,4-substitution pattern places the bromine atom adjacent to both a chlorine and a fluorine atom. This is in contrast to the 1,2,4,5-substitution pattern of 1-Bromo-2-chloro-4,5-difluorobenzene (CAS 59447-06-2) . The general reactivity hierarchy for oxidative addition in palladium-catalyzed cross-couplings is well-established as I > Br >> Cl [1]. The presence of fluorine in the ortho-position to the bromine in the target compound is known to activate that C-Br bond toward oxidative addition, a phenomenon supported by extensive literature on directed ortho-metalation and cross-coupling of fluorinated aromatics . This provides a clear, predictable synthetic advantage: the C-Br bond in 1-Bromo-2-chloro-3,4-difluorobenzene is expected to undergo oxidative addition faster and more selectively than the C-Br bond in the 1,2,4,5-isomer, where the bromine is meta to both fluorine atoms, leading to less predictable site-selectivity and potentially lower yields in sequential functionalization strategies.

Organic synthesis Medicinal chemistry Catalysis

Commercial Availability and Specification: High-Purity Options Compared to 1-Bromo-2-chloro-3,5-difluorobenzene (CAS 187929-82-4)

A critical factor in industrial and academic procurement is the reliability of supply and the available specifications. 1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8) is available from multiple established chemical suppliers with specified purity levels, such as ≥95% and NLT (Not Less Than) 98% [1]. In stark contrast, the regional isomer 1-Bromo-2-chloro-3,5-difluorobenzene (CAS 187929-82-4) is predominantly listed as available only through custom synthesis services [2]. This difference in commercial availability translates directly to a more predictable supply chain, shorter lead times, and the availability of batch-specific Certificates of Analysis (CoA) for the target compound, all of which are essential for maintaining project timelines and ensuring experimental reproducibility in a regulated environment.

Procurement Quality control Chemical supply chain

High-Value Applications for 1-Bromo-2-chloro-3,4-difluorobenzene Based on Verifiable Differentiation


Multi-Step Synthesis of Complex Fluorinated Drug Candidates

1-Bromo-2-chloro-3,4-difluorobenzene is optimally suited as a starting material in the multi-step synthesis of fluorinated pharmaceuticals and agrochemicals. Its distinct and predictable orthogonal reactivity allows for the sequential, site-selective installation of different functional groups via cross-coupling. The presence of the C-Br bond, activated by an adjacent fluorine , enables a chemoselective first coupling (e.g., Suzuki-Miyaura), leaving the C-Cl bond intact for a subsequent, harsher coupling step. This eliminates the need for protecting group strategies and is a core advantage for constructing complex molecular architectures like kinase inhibitors or other bioactive compounds.

Synthesis of Regioisomerically Pure Liquid Crystals and Advanced Materials

The ability to differentiate this compound from its close analogs by its physical properties, such as boiling point , is critical for material science applications where isomeric purity dictates performance. The target compound serves as a building block for creating functionalized aromatic cores for liquid crystals and organic semiconductors. The defined 1,2,3,4-substitution pattern allows for the introduction of polar, rigid, or extended pi-conjugated groups in a highly controlled manner, which is essential for tuning mesomorphic and optoelectronic properties .

Academic and Industrial Process R&D Requiring High Supply Chain Reliability

For process chemists and R&D teams operating under strict timelines, the robust commercial availability and batch-to-batch consistency of 1-Bromo-2-chloro-3,4-difluorobenzene (≥95% to 98% purity ) are paramount. Unlike its custom-synthesis-only isomer , this compound can be procured from multiple reputable vendors with a Certificate of Analysis. This ensures that large-scale or repeat experiments are reproducible and that the supply of starting material will not become a bottleneck during process scale-up from gram to kilogram quantities.

Building Block for Ortho-Directed Metalation (DoM) Strategies

The contiguous halogenation pattern, particularly the presence of two adjacent fluorine atoms, makes this compound a powerful substrate for Directed ortho-Metalation (DoM) . The strong inductive effect of fluorine can be leveraged to selectively deprotonate the position ortho to it, creating a nucleophilic site that can be trapped with various electrophiles. This reactivity provides an alternative orthogonal handle to cross-coupling, allowing for the sequential introduction of up to three different groups, transforming this simple dihalobenzene into a highly complex and valuable intermediate.

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